![molecular formula C23H18N2O5S B11060051 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B11060051.png)
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE is a complex organic compound that features both benzofuran and indole moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and indole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include acetylating agents, sulfonyl chlorides, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the benzofuran or indole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to the presence of benzofuran and indole moieties
Mechanism of Action
The mechanism of action of N6-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind with high affinity to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, including anticancer, antiviral, and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit various biological activities.
Benzofuran Derivatives: Compounds such as psoralen and angelicin contain the benzofuran moiety and are used in the treatment of skin diseases.
Uniqueness
N~6~-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-1-METHYL-2-OXO-1,2-DIHYDROBENZO[CD]INDOLE-6-SULFONAMIDE is unique due to the combination of benzofuran and indole moieties within a single molecule. This dual presence enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-1-methyl-2-oxobenzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C23H18N2O5S/c1-12(26)21-13(2)30-19-9-7-14(11-17(19)21)24-31(28,29)20-10-8-18-22-15(20)5-4-6-16(22)23(27)25(18)3/h4-11,24H,1-3H3 |
InChI Key |
OAOJRDPTLMCJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C(=O)C |
Origin of Product |
United States |
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